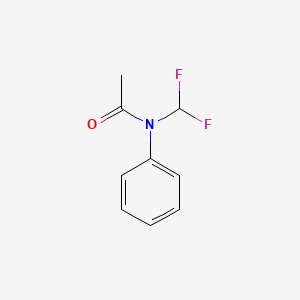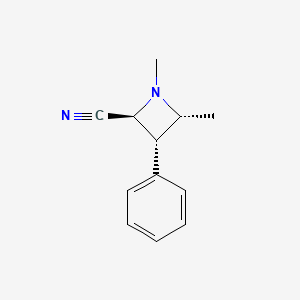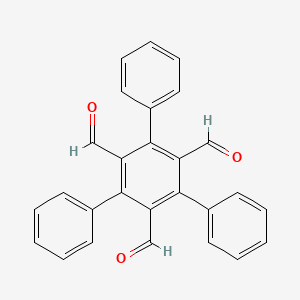
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is an organic compound characterized by a benzene ring substituted with three phenyl groups and three formyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde typically involves the formylation of a triphenylbenzene precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the phenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,4,6-Triphenylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Triphenylbenzene-1,3,5-tris(methanol).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of fluorescent probes and sensors due to its aromatic structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is largely dependent on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The aromatic ring system allows for π-π interactions, which can be exploited in the design of molecular assemblies and materials.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Similar structure but with hydroxyl groups instead of phenyl groups.
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: Chlorine atoms instead of phenyl groups.
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde: Bromine atoms instead of phenyl groups.
Uniqueness
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is unique due to the presence of bulky phenyl groups, which can influence its reactivity and physical properties. The phenyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its halogenated or hydroxylated counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, and comparison with similar compounds
Properties
CAS No. |
918342-68-4 |
|---|---|
Molecular Formula |
C27H18O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C27H18O3/c28-16-22-25(19-10-4-1-5-11-19)23(17-29)27(21-14-8-3-9-15-21)24(18-30)26(22)20-12-6-2-7-13-20/h1-18H |
InChI Key |
WXXGBQMSBRGCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C=O)C3=CC=CC=C3)C=O)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

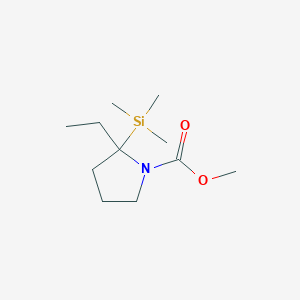
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
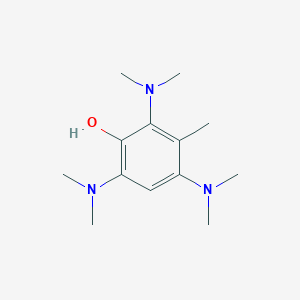

![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
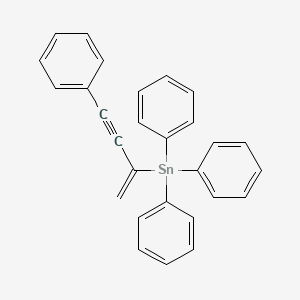
![2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12614431.png)
![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)
